![molecular formula C10H15NO4 B1610222 [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid CAS No. 807312-27-2](/img/structure/B1610222.png)
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis for Atorvastatin Intermediate : An improved synthesis method for 1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a crucial intermediate in synthesizing the HMG-CoA reductase inhibitor atorvastatin, was described by Rádl, Stach, and Hájíček (2002) (Rádl, Stach, & Hájíček, 2002).
Chemoenzymatic Synthesis for Rosuvastatin : Ramesh et al. (2017) utilized a racemic compound similar to [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid for the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin (Ramesh et al., 2017).
Applications in Pharmaceutical Research
Pharmacological Profile of Related Compounds : Laufer et al. (1994) explored the pharmacological profile of a pyrrolizine derivative with a structure resembling the chemical . This compound was found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes (Laufer et al., 1994).
Reaction with Formaldehyde : Ninagawa, Nomura, and Matsuda (1979) studied the reactions of methyl-substituted 4-chromanones, which bear structural similarities to the compound of interest, with formaldehyde (Ninagawa, Nomura, & Matsuda, 1979).
Analytical Chemistry
- Liquid Chromatographic Separation : Mann, Palmer, and Hagen (1997) described the direct liquid chromatographic separation of enantiomers of a compound closely related to [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid, which is vital in the synthesis of atorvastatin (Mann, Palmer, & Hagen, 1997).
properties
IUPAC Name |
2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3,5-6H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODYJJJBRGLOET-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450472 | |
Record name | [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
CAS RN |
807312-27-2 | |
Record name | [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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